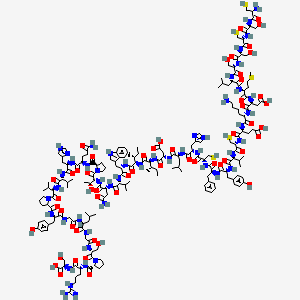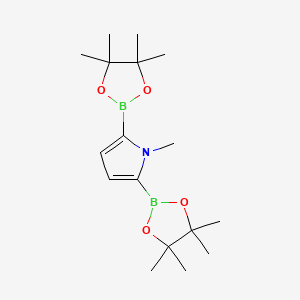
1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
説明
1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole, also known as MBTMP, is an organic compound consisting of a pyrrole ring with two methyl groups and two boron-based dioxaborolane groups. It is a versatile compound with numerous applications in the fields of chemistry, biology, and materials science.
科学的研究の応用
Angiotensin Converting Enzyme (ACE) Inhibition
Scientific Field
Pharmacology
Application Summary
This compound has been utilized in the design and synthesis of novel tetrazole derivatives with potential pharmacological properties. These derivatives are investigated for their ability to inhibit the angiotensin converting enzyme (ACE), which is a key target in the treatment of cardiovascular diseases.
Methods of Application
The derivatives of the compound were synthesized and subjected to docking against the AT1 receptor protein enzyme in complex with Lisinopril. They underwent in vitro ACE inhibition assays, anti-proliferative, anti-inflammatory screening, and anti-fungal activity analyses.
Results
Some of the synthesized compounds exhibited significant pharmacological properties, including ACE inhibition, which is crucial for managing hypertension and cardiovascular health .
Olefin Upgrading Catalysis
Scientific Field
Industrial Chemistry
Application Summary
The compound is involved in catalysis research, particularly in olefin upgrading processes. It serves as a precursor in the development of nitrogen-based metal complexes that are used for efficient and selective olefin upgrading.
Methods of Application
Research focuses on the chain-end structures of living and non-living polymers, sequence distributions of propylene polymers with a small amount of ethylene units, and cyclopolymerization of 1,6-heptadiene, highlighting the regiochemistry involved in propylene polymerization mediated by Ti–FI catalysts activated with MAO.
Results
The studies contribute to a better understanding of the peculiar regiochemistry involved in propylene polymerization, which is essential for the production of polymers with specific properties .
Suzuki-Miyaura Cross-Coupling Reactions
Scientific Field
Organic Chemistry
Application Summary
“1-methylpyrrole-2,5-diboronoic acid, pinacol ester” is frequently used in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Methods of Application
The compound acts as a boron reagent, providing the necessary boronic ester functionality for the cross-coupling with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Results
The use of this compound in Suzuki-Miyaura reactions has led to the successful synthesis of numerous biaryl compounds, with yields often exceeding 90%, demonstrating its efficacy as a boron source .
Organic Light-Emitting Diodes (OLEDs)
Scientific Field
Materials Science
Application Summary
The compound is used in the synthesis of conjugated polymers and small molecules that form the active layer in OLED devices, contributing to the advancement of display and lighting technologies.
Methods of Application
Through precise control of the polymerization process and the introduction of the compound into the polymer backbone, materials with specific electronic properties suitable for light emission can be synthesized.
Results
Materials developed using this compound have shown improved luminescence efficiency and stability, making them suitable for use in high-performance OLEDs .
Drug Discovery
Scientific Field
Medicinal Chemistry
Application Summary
In drug discovery, the compound is used as a building block for the synthesis of various drug candidates due to its boronic ester functionality, which is a versatile intermediate in organic synthesis.
Methods of Application
The compound is incorporated into potential drug molecules through various organic reactions, including cross-coupling reactions, to introduce diversity and complexity into the molecular structure.
Results
The introduction of the compound into drug molecules has led to the discovery of new compounds with promising biological activity and therapeutic potential .
Chemical Sensors
Scientific Field
Analytical Chemistry
Application Summary
The compound is explored for its use in the development of chemical sensors, particularly for the detection of biomolecules or environmental pollutants due to its reactive boronic ester groups.
Methods of Application
Sensors are designed by incorporating the compound into a polymer or other matrix, allowing it to interact with the target analyte through boronate ester formation, leading to a detectable signal change.
Results
Sensors developed with this compound have demonstrated selectivity and sensitivity in the detection of various analytes, showcasing its potential in sensor technology .
This analysis covers a range of applications across different scientific fields, demonstrating the versatility and importance of “1-methylpyrrole-2,5-diboronoic acid, pinacol ester” in scientific research. The compound’s boronic ester functionality makes it a valuable tool in organic synthesis, catalysis, materials science, and more. Each application has been detailed in its respective section, providing a rich and informative overview as requested.
Design of Tetrazole Derivatives
Application Summary
This compound has been used in the design and synthesis of tetrazole derivatives with potential angiotensin receptor blocking activity, which could be beneficial in treating hypertension.
Methods of Application
The derivatives were synthesized and subjected to docking against the AT1 receptor protein enzyme in complex with Lisinopril, followed by various pharmacological screenings.
Results
The synthesized tetrazole derivatives showed promising results in vitro, indicating potential as therapeutic agents .
Synthesis of Nickel Complexes
Scientific Field
Inorganic Chemistry
Application Summary
The compound serves as a precursor in the synthesis of nickel complexes used as catalysts in olefin polymerization, which is crucial for producing polymers with specific properties.
Methods of Application
Nickel precursors were used in the preparation of olefin polymerization catalysts and pre-catalysts, with a focus on the synthesis of complexes with N\N and N\O five-member chelate rings.
Results
The synthesized nickel complexes have been widely used in the preparation of olefin polymerization catalysts, contributing to advancements in industrial chemistry .
These additional applications further illustrate the versatility of “1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole” in various scientific research fields. The compound’s ability to contribute to the development of therapeutic agents and its role in catalysis highlight its significance in both medicinal and inorganic chemistry.
Development of Antihypertensive Agents
Application Summary
The compound has been used in the design and synthesis of novel antihypertensive agents. These agents target the renin-angiotensin system, which plays a crucial role in blood pressure regulation.
Methods of Application
The synthesized compounds were evaluated for their ability to inhibit the angiotensin-converting enzyme (ACE) through in vitro assays and molecular docking studies against the AT1 receptor protein enzyme.
Results
Some derivatives exhibited significant ACE inhibition, indicating potential as antihypertensive agents .
Advanced Polymerization Catalysts
Scientific Field
Polymer Chemistry
Application Summary
This compound is integral in the development of advanced polymerization catalysts, particularly for olefin upgrading, which is essential for creating high-performance polymers.
Methods of Application
Research has focused on the synthesis of nickel complexes using the compound as a precursor, which are then employed in olefin polymerization processes.
Results
The resulting catalysts have shown improved performance in polymerization reactions, leading to polymers with desirable properties and enhanced performance .
特性
IUPAC Name |
1-methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29B2NO4/c1-14(2)15(3,4)22-18(21-14)12-10-11-13(20(12)9)19-23-16(5,6)17(7,8)24-19/h10-11H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVGYKJQPDKDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2C)B3OC(C(O3)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29B2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682225 | |
| Record name | 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
CAS RN |
1218791-17-3 | |
| Record name | 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218791-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



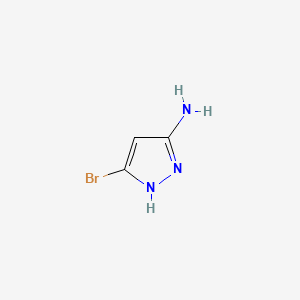
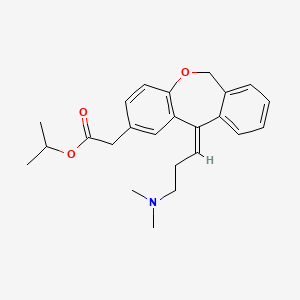

![5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate](/img/structure/B571676.png)
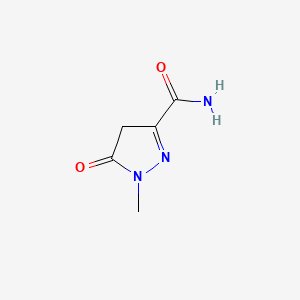
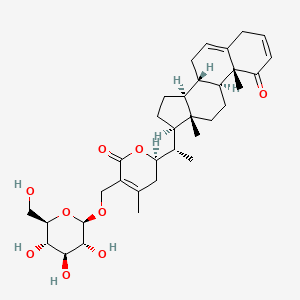
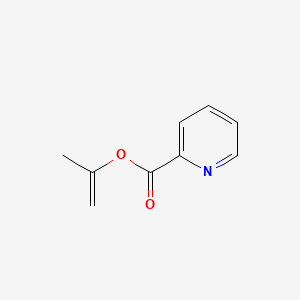
![4-{2-[(3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrole-1-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B571690.png)
